Product packaging for 3-phenoxy-N-phenylbenzamide(Cat. No.:)

3-phenoxy-N-phenylbenzamide

Cat. No.: B8735521
M. Wt: 289.3 g/mol
InChI Key: ZTOUEYHNMXEZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenoxy-N-phenylbenzamide is an organic compound with the molecular formula C19H15NO2 and a molecular weight of 289.33 g/mol. It is presented as an off-white to white solid with a melting point range of 103–107 °C and should be stored sealed in a dry environment at room temperature . This compound belongs to the class of N-phenylbenzamides, which are recognized in research for their ability to absorb ultraviolet (UV) light. The -CONH- function between the two aromatic rings acts as a polarizable center, and the electron-donating or accepting properties of substituents on the phenyl rings allow the UV absorption maximum to be tuned, typically operating within the 280 to 350 nm range . This makes derivatives of this chemical class promising candidates for use as sunscreens or UV-protective agents in cosmetic formulations and for protecting materials and foodstuffs from UV-induced damage . Beyond its UV-filtering potential, the N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry. Research into analogous compounds has revealed significant biological activities. For instance, certain N-phenylbenzamide derivatives have demonstrated potent in vitro antiviral activity against multiple genotypes of Enterovirus 71, a significant public health concern . Other derivatives have shown promising activity against the neglected tropical disease pathogen Schistosoma mansoni , exhibiting low micromolar EC50 values and acting as novel antischistosomal agents . Additionally, novel imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for cytotoxic activity, with some showing affinity for kinase proteins in computational studies, suggesting potential as anticancer agents . This compound is for research applications and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO2 B8735521 3-phenoxy-N-phenylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

3-phenoxy-N-phenylbenzamide

InChI

InChI=1S/C19H15NO2/c21-19(20-16-9-3-1-4-10-16)15-8-7-13-18(14-15)22-17-11-5-2-6-12-17/h1-14H,(H,20,21)

InChI Key

ZTOUEYHNMXEZSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 3 Phenoxy N Phenylbenzamide Derivatives

Established Synthetic Routes for N-Phenylbenzamides

The formation of the amide bond in N-phenylbenzamides is a fundamental transformation in organic chemistry. Over the years, several reliable methods have been developed and refined for this purpose. These established routes are often characterized by their high yields, broad substrate scope, and predictability. The following subsections delve into some of the most prominent and widely utilized of these established synthetic pathways.

A notable and efficient method for the synthesis of N-phenylbenzamides involves the nucleophilic substitution reaction utilizing thiourea (B124793) derivatives. Specifically, 1,3-diphenylthiourea has been identified as an effective reagent for the direct conversion of substituted benzoyl chlorides to the corresponding N-phenylbenzamides. unair.ac.idresearchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. unair.ac.idresearchgate.net

The proposed mechanism for this transformation is believed to proceed through an imino alcohol-amide tautomerism, involving a rearrangement intermediate. unair.ac.idresearchgate.net This pathway leads to the formation of a pure product in high yields, often as the sole isolated compound. unair.ac.idresearchgate.net The use of the inexpensive and readily available 1,3-diphenylthiourea makes this an attractive and economical route for the synthesis of N-phenylbenzamides. unair.ac.idresearchgate.net

Table 1: Synthesis of N-Phenylbenzamides using 1,3-Diphenylthiourea

Entry Benzoyl Chloride Derivative Product Reaction Conditions Yield (%) Reference
1 Benzoyl chloride N-phenylbenzamide Triethylamine, THF, 70°C, 4h High unair.ac.idresearchgate.net
2 Substituted benzoyl chlorides Substituted N-phenylbenzamides Triethylamine, THF, 70°C, 4h Excellent unair.ac.idresearchgate.net

This table is interactive. Click on the headers to sort the data.

The direct condensation of a carboxylic acid with an amine is a cornerstone of amide bond formation, and the use of coupling reagents has become a standard and highly effective practice. Among the various coupling agents available, the combination of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) is frequently employed for the synthesis of N-phenylbenzamides. mdpi.comnih.gov

In this method, the carboxylic acid, such as a 3-phenoxybenzoic acid derivative, is activated by DIC in the presence of HOBt to form a reactive intermediate. peptide.com This intermediate then readily reacts with an aniline (B41778) derivative to furnish the desired N-phenylbenzamide. mdpi.com The role of HOBt is crucial in minimizing side reactions and, notably, in suppressing racemization when chiral centers are present. peptide.comcreative-peptides.com This method is widely appreciated for its mild reaction conditions and broad functional group tolerance. mdpi.com

The general procedure involves dissolving the carboxylic acid in a suitable solvent like dichloromethane (B109758) (CH2Cl2), followed by the addition of DIC and HOBt. mdpi.com After a short period of stirring to allow for the formation of the active ester, the amine component is introduced, and the reaction is stirred until completion. mdpi.com

More recent and innovative approaches to the synthesis of N-phenylbenzamide scaffolds include oxidative rearrangement strategies. A noteworthy example is the iodine/tert-butyl hydroperoxide (I2/TBHP) mediated domino synthesis. rsc.orgrsc.org This method has been successfully applied to the synthesis of complex N-phenylbenzamide derivatives through the reaction of isatins with o-amino N-aryl/alkyl benzamides. rsc.orgrsc.org

This reaction proceeds via an oxidative rearrangement, representing a novel application of this reagent system for the construction of these particular molecular frameworks. rsc.orgrsc.org The process is believed to be initiated by the condensation of the isatin (B1672199) with the o-amino N-phenylbenzamide, catalyzed by iodine. rsc.org The subsequent domino reaction, promoted by the I2/TBHP system, leads to the formation of the final product. rsc.org This metal-free approach offers the advantage of constructing complex molecules with multiple pharmacophoric units in a single synthetic operation. rsc.orgrsc.org

Mechanistic studies suggest the involvement of radical pathways, with the I2/TBHP system generating reactive radical species that drive the transformation. researchgate.netorganic-chemistry.org

Complex N-phenylbenzamide derivatives, including those with a 3-phenoxy substituent, are often prepared through multi-step synthetic sequences starting from readily available benzoic acid derivatives. scispace.comnanobioletters.com A common strategy involves the initial conversion of the substituted benzoic acid to a more reactive species, such as an acid chloride. scispace.comnanobioletters.com This is typically achieved by treating the benzoic acid with a chlorinating agent like thionyl chloride (SOCl2). scispace.com

The resulting benzoyl chloride is then reacted with the desired aniline derivative in the presence of a base to form the final N-phenylbenzamide. scispace.com This two-step process is a robust and widely applicable method for the synthesis of a diverse range of N-phenylbenzamides. nanobioletters.com

For the synthesis of 3-phenoxy-N-phenylbenzamide, this would typically involve starting with 3-phenoxybenzoic acid. The synthesis of this starting material itself can be a multi-step process, often involving a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to form the diaryl ether linkage.

Novel Synthetic Approaches to this compound Scaffolds

The pursuit of more efficient and versatile synthetic routes to complex molecules like this compound derivatives has led to the development of novel and sophisticated synthetic strategies. These approaches often rely on a deep understanding of reaction mechanisms and the principles of synthetic design.

For the design of synthetic routes to complex derivatives of this compound, a retrosynthetic analysis is an invaluable tool. semanticscholar.orgresearchgate.net This approach involves mentally deconstructing the target molecule into simpler, commercially available or easily synthesized starting materials. semanticscholar.orgresearchgate.net

A retrosynthetic analysis of a complex 2-phenoxybenzamide (B1622244), which serves as a good model for a 3-phenoxy analog, reveals a logical disconnection at the amide bond. semanticscholar.orgresearchgate.net This leads to two key synthons: a 2-phenoxybenzoic acid derivative and a substituted aniline. semanticscholar.org Each of these precursors can then be further disconnected to identify suitable starting materials and the necessary synthetic transformations.

For instance, the 2-phenoxybenzoic acid scaffold can be envisioned as being formed through an Ullmann condensation or a similar cross-coupling reaction between a phenol (B47542) and a suitably substituted benzoic acid derivative. semanticscholar.org The substituted aniline portion can be constructed through a series of reactions, such as nucleophilic aromatic substitution followed by reduction of a nitro group. semanticscholar.orgresearchgate.net This systematic approach allows for the logical and efficient design of multi-step syntheses for complex and novel this compound derivatives. semanticscholar.orgresearchgate.net

Table 2: Key Disconnections in the Retrosynthesis of a Phenoxy-N-phenylbenzamide

Target Molecule Key Disconnection Key Synthons Corresponding Reagents
Complex Phenoxy-N-phenylbenzamide Amide bond Phenoxybenzoic acid and substituted aniline 2-Phenoxybenzoic acid and a substituted aniline
2-Phenoxybenzoic acid Diaryl ether bond Substituted benzoic acid and a phenol 2-Halobenzoic acid and a phenol
Substituted aniline Amino group Substituted nitrobenzene (B124822) Substituted nitrobenzene for subsequent reduction

This table is interactive. Click on the headers to sort the data.

Palladium-Mediated Reaction Pathways (Theoretical and Experimental Investigations)

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for constructing complex molecules. In the context of N-phenylbenzamide synthesis, both theoretical and experimental studies have explored various palladium-mediated routes.

One notable investigation focused on the gas-phase reactions of palladium complexes to form N-phenylbenzamide. publish.csiro.auamazonaws.com Using multi-stage mass spectrometry and density functional theory (DFT) calculations, researchers examined a pathway involving the extrusion of sulfur dioxide from a palladium sulfinate complex followed by the insertion of phenyl isocyanate. publish.csiro.auamazonaws.com This "Extrusion-Insertion" (ExIn) reaction successfully generated a coordinated amidate anion, the precursor to N-phenylbenzamide, in the gas phase. publish.csiro.au

However, translating this success from the gas phase to a practical solution-phase synthesis proved challenging. Experimental attempts to replicate the reaction by heating a mixture of benzenesulfinic acid, phenyl isocyanate, and a palladium catalyst under various conditions did not yield N-phenylbenzamide. publish.csiro.auamazonaws.com Instead, the primary product observed was biphenyl. publish.csiro.auamazonaws.com DFT calculations revealed that in a solvent continuum, the energy barrier for the desired insertion reaction is higher than that of a competing pathway involving desulfination of a second sulfinate molecule followed by reductive elimination to form biphenyl. publish.csiro.au

Another relevant palladium-catalyzed pathway involves carbonylative transformations. For instance, the synthesis of 2-substituted quinazolinones can proceed through a 2-formamido-N-phenylbenzamide intermediate. mdpi.com This intermediate is formed via the nucleophilic attack of an aniline on an acylpalladium complex, which is generated from the oxidative addition of an organohalide to a Pd(0) species followed by CO insertion. mdpi.com

The table below summarizes the conditions explored in the attempted solution-phase synthesis of N-phenylbenzamide via the ExIn pathway, highlighting the consistent failure to produce the target amide.

Catalyst/LigandSolventAdditiveTemperature (°C)Observed ProductReference
Pd(TFA)₂DMSONone100Biphenyl publish.csiro.au
Pd(TFA)₂NMPNone100Biphenyl publish.csiro.au
Pd(TFA)₂ / phenDMSONone100Biphenyl publish.csiro.au
Pd(TFA)₂DMSOTFA100Biphenyl publish.csiro.au
Pd(TFA)₂DMSOProton Sponge100Biphenyl publish.csiro.au

Mechanistic Elucidation of Reaction Intermediates and Pathways

Understanding the underlying mechanisms of chemical reactions is crucial for optimizing conditions and expanding their scope. For N-phenylbenzamide synthesis, several mechanistic concepts are of key importance.

Imino Alcohol-Amide Tautomerism in N-Phenylbenzamide Synthesis

Amides can exist in equilibrium with their tautomeric forms, known as imidic acids or imino alcohols. thieme-connect.de This tautomerism, while heavily favoring the amide form, plays a critical role in certain reaction pathways. Theoretical studies have confirmed that the amide form is substantially more stable than the imidic acid tautomer. thieme-connect.de

Despite its low concentration at equilibrium, the imidic acid form can be a key reactive intermediate. The nitrogen atom of an imidic acid is significantly more nucleophilic than that of the corresponding amide, where the nitrogen lone pair is delocalized by resonance with the carbonyl group. researchgate.net This enhanced nucleophilicity allows the imidic acid to participate in reactions where the amide itself would be unreactive. For example, certain cyclization reactions that form heterocyclic rings are proposed to proceed through the iminol tautomer, which acts as the effective nucleophile. researchgate.net

Oxidative Rearrangement Mechanisms

The formation of benzamides can be achieved through various oxidative transformations of suitable precursors. These reactions often proceed through radical or cationic intermediates and can be considered oxidative rearrangements in a broad sense, involving the cleavage of C-H or C-C bonds and the formation of new C-N and C=O bonds.

One such approach is the Lewis acid-catalyzed oxidation of benzylamines to benzamides using an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.netrsc.org In these reactions, a catalyst such as zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) facilitates the oxidation process under mild conditions. researchgate.netrsc.org

A related mechanism is the oxidative debenzylation of N-benzyl amides. acs.org This process is proposed to initiate with the abstraction of a hydrogen atom from the benzylic position by a bromo radical (generated in situ from the oxidation of a bromide salt). This forms a benzyl (B1604629) radical intermediate, which is then oxidized via a single-electron transfer to an iminium cation. Subsequent hydrolysis of the iminium cation yields the debenzylated amide and benzaldehyde. acs.org

Gas-Phase Extrusion–Insertion (ExIn) Reactions

As introduced earlier, gas-phase studies using mass spectrometry have provided direct insight into a potential, though practically elusive in solution, pathway to N-phenylbenzamide. publish.csiro.auamazonaws.com The Extrusion-Insertion (ExIn) mechanism was elucidated through multi-stage mass spectrometry (MSⁿ) experiments combined with DFT calculations. publish.csiro.auamazonaws.com

The key steps identified in the gas phase are:

Generation of the Precursor Ion : The palladium sulfinate complex, [(phen)Pd(O₂SC₆H₅)]⁺ (where phen is 1,10-phenanthroline), is generated and isolated in the ion trap of the mass spectrometer.

Extrusion (Desulfination) : Upon collision-induced dissociation (CID), the complex undergoes desulfination, extruding a molecule of sulfur dioxide (SO₂) to form a key organopalladium intermediate, [(phen)Pd(C₆H₅)]⁺. publish.csiro.auamazonaws.com

Insertion : This organopalladium intermediate is then allowed to react with phenyl isocyanate introduced into the ion trap. The phenyl isocyanate inserts into the palladium-phenyl bond, leading to the formation of the coordinated amidate complex, [(phen)Pd(NPhC(O)C₆H₅)]⁺. publish.csiro.auamazonaws.com

This sequence elegantly demonstrates a fundamental reaction pathway for C-N bond formation and amide synthesis mediated by a transition metal, providing a mechanistic benchmark even if its solution-phase application is hindered by competing reactions. publish.csiro.au

Strategic Derivatization for Analog Generation

The systematic modification of a lead compound's structure is a fundamental strategy in medicinal chemistry and materials science to optimize properties. For N-phenylbenzamide derivatives, strategic derivatization allows for the exploration of structure-activity relationships.

Modification of Anilino Partial Structures

A direct method for generating analogs involves modifying the anilino (N-phenyl) portion of the N-phenylbenzamide scaffold. This can be achieved by employing variously substituted anilines as starting materials in the amide bond-forming reaction.

In one such synthetic campaign, a series of N-phenylbenzamide analogs were prepared as potential therapeutic agents. nih.gov The synthesis began with commercially available substituted 4-nitroanilines, which were reacted with substituted 4-nitrobenzoyl chlorides. This step created a diverse set of 4-nitro-N-(4-nitrophenyl)benzamide intermediates. The final step involved the chemical reduction of the two nitro groups to the corresponding diamino compounds, thus providing the target N-phenylbenzamide derivatives with varied substituents on both the anilino and benzoyl rings. nih.gov This strategy allows for a modular approach to building a library of analogs for biological screening.

The following table illustrates examples of modifications made to the anilino precursor to generate different N-phenylbenzamide derivatives.

Aniline PrecursorResulting Substituent on Anilino MoietyReference
4-Nitroaniline-H (unsubstituted) nih.gov
2-Chloro-4-nitroaniline2-Chloro nih.gov
2,6-Dichloro-4-nitroaniline2,6-Dichloro nih.gov
2-Methyl-4-nitroaniline2-Methyl nih.gov

Alteration of Diaryl Ether Moieties

The reactivity of the two aromatic rings in the this compound core towards electrophilic attack is differential. The phenoxy group attached to the benzamide (B126) ring at the 3-position is an ortho-, para-directing activator, while the N-phenyl group is also an ortho-, para-directing activator due to the lone pair of electrons on the nitrogen atom. However, the activating effect of the amine is generally stronger than that of the ether oxygen. Consequently, electrophilic substitution reactions preferentially occur on the N-phenyl ring.

Halogenation

The introduction of halogen atoms, such as bromine, onto the diaryl ether structure can significantly influence the compound's lipophilicity and binding interactions. In the case of N-phenylbenzamide, which lacks the phenoxy substituent, bromination using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) results in the substitution at the para-position of the phenyl ring attached to the nitrogen. This is attributed to the strong electron-donating effect of the amino group, which directs the incoming electrophile to the less sterically hindered para-position.

While specific examples for the direct halogenation of this compound are not extensively detailed in the reviewed literature, the established principles of electrophilic aromatic substitution on N-phenylbenzamide provide a strong predictive model for its behavior. It is anticipated that the major product of such a reaction would be the corresponding 4'-bromo-3-phenoxy-N-phenylbenzamide.

Table 1: Representative Halogenation Reaction

ReactantReagentsProductPosition of Substitution
N-phenylbenzamideBr₂ / Fe4-bromo-N-phenylbenzamidepara- to the NH group

Note: This table is illustrative of the expected regioselectivity based on the bromination of N-phenylbenzamide.

Nitration

Nitration, the introduction of a nitro (-NO₂) group, is another key electrophilic aromatic substitution reaction used to modify the diaryl ether moiety. The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of other functional groups, such as amines.

For the parent N-phenylbenzamide scaffold, nitration with a mixture of nitric acid and sulfuric acid also leads to preferential substitution at the para-position of the N-phenyl ring. The directing effect of the amide's nitrogen atom again governs the regioselectivity of the reaction. The steric hindrance at the ortho-positions of the N-phenyl ring further favors the formation of the para-substituted product.

Applying this precedent to this compound, it is expected that nitration would yield 3-phenoxy-N-(4-nitrophenyl)benzamide as the major product. The presence of the phenoxy group at the 3-position of the benzoyl ring is unlikely to alter the strong directing effect of the N-phenylamino group.

Table 2: Representative Nitration Reaction

ReactantReagentsProductPosition of Substitution
N-phenylbenzamideHNO₃ / H₂SO₄N-(4-nitrophenyl)benzamidepara- to the NH group

Note: This table illustrates the expected regioselectivity based on the nitration of N-phenylbenzamide.

The alteration of the diaryl ether moieties in this compound derivatives through electrophilic aromatic substitution reactions like halogenation and nitration provides a versatile strategy for the synthesis of a diverse range of analogs. The regiochemical outcomes of these reactions are primarily dictated by the powerful ortho-, para-directing influence of the N-phenylamino group, leading to selective functionalization at the para-position of the aniline ring. These modifications are instrumental in exploring the chemical space around this important scaffold for various applications.

Advanced Structural and Spectroscopic Characterization of 3 Phenoxy N Phenylbenzamide Analogues

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 3-phenoxy-N-phenylbenzamide and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H-NMR, ¹³C-NMR)

In ¹H-NMR, the amide proton (N-H) typically appears as a singlet significantly downfield, often above 10 ppm in a solvent like DMSO-d₆, due to its acidic nature and involvement in hydrogen bonding. rsc.org The aromatic protons of the three distinct rings (the N-phenyl ring, the central benzoyl ring, and the phenoxy ring) would exhibit complex multiplets in the range of approximately 6.90 to 8.00 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern and the electronic effects of the amide and ether linkages.

In ¹³C-NMR spectroscopy, the carbonyl carbon (C=O) of the amide group is a key diagnostic signal, typically appearing in the downfield region around 165-166 ppm. rsc.orgrsc.org The carbon atoms of the aromatic rings resonate between approximately 115 and 160 ppm. The carbon attached to the ether oxygen (C-O) is expected to be significantly deshielded. For instance, in 3-methoxy-N-phenylbenzamide, the carbon of the methoxy (B1213986) group appears at 55.51 ppm, and the aromatic carbon attached to it is at 160.01 ppm. rsc.org

Table 1: Representative NMR Data for N-Phenylbenzamide Analogues.
CompoundTechniqueSolventKey Chemical Shifts (δ, ppm)
N-Phenylbenzamide rsc.org¹H-NMRDMSO-d₆10.25 (s, 1H, N-H), 7.97-7.13 (m, 10H, Ar-H)
¹³C-NMRDMSO-d₆166.02 (C=O), 139.64, 135.46, 132.01, 129.07, 128.85, 128.12, 124.12, 120.82 (Ar-C)
3-Methoxy-N-phenylbenzamide rsc.org¹H-NMRCDCl₃7.87 (s, 1H, N-H), 7.69-7.08 (m, 9H, Ar-H), 3.88 (s, 3H, OCH₃)
¹³C-NMRCDCl₃165.56 (C=O), 160.01, 137.90, 136.51, 129.79, 129.13, 124.60, 120.16, 118.66, 118.05, 112.50 (Ar-C), 55.51 (OCH₃)

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. For this compound, several key absorption bands are expected. The N-H stretching vibration of the secondary amide typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is a very strong and prominent absorption, generally found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1510-1570 cm⁻¹.

Additionally, the molecule would exhibit absorptions characteristic of its aromatic and ether components. The C-H stretching of the aromatic rings occurs just above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. The asymmetric C-O-C stretching of the diaryl ether linkage is expected to produce a strong band around 1200-1250 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound.
Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
Amide (N-H)Stretch3300 - 3500Medium-Strong
Aromatic (C-H)Stretch3000 - 3100Medium-Weak
Amide (C=O)Stretch (Amide I)1630 - 1680Strong
Amide (N-H)Bend (Amide II)1510 - 1570Medium-Strong
Aromatic (C=C)Stretch1400 - 1600Variable
Diaryl Ether (C-O-C)Asymmetric Stretch1200 - 1250Strong

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₉H₁₅NO₂), the molecular weight is 289.33 g/mol . In electron ionization (ESI-MS), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 289 or 290, respectively.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A primary fragmentation pathway for N-phenylbenzamide analogues involves the cleavage of the amide bond. For this compound, this would lead to two main fragments: the benzoyl cation containing the phenoxy group (m/z 197) and the phenylaminyl radical, or the phenoxybenzoyl radical and the anilinium cation (m/z 93). Further fragmentation of the m/z 197 ion could involve the loss of a CO group to give a phenoxyphenyl cation (m/z 169). The mass spectrum of the parent N-phenylbenzamide shows a molecular ion at m/z 197 and a prominent fragment at m/z 105, corresponding to the benzoyl cation. nist.govnist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.
m/z ValueProposed Fragment IonFormula
289/290Molecular Ion [M]⁺ or [M+H]⁺[C₁₉H₁₅NO₂]⁺
197[3-Phenoxybenzoyl]⁺[C₁₃H₉O₂]⁺
169[Phenoxyphenyl]⁺[C₁₂H₉O]⁺
93[Aniline]⁺[C₆H₇N]⁺
77[Phenyl]⁺[C₆H₅]⁺

X-ray Crystallography Studies of N-Phenylbenzamide Derivatives

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and the nature of intermolecular interactions that dictate crystal packing.

Molecular Conformation Analysis

In many derivatives, the phenyl rings are significantly twisted out of the amide plane. For example, in 4-methoxy-N-phenylbenzamide, the dihedral angle between the two benzene (B151609) rings is 65.18°. The amide group itself is twisted with respect to both rings, with dihedral angles of 34.70° and 30.62° relative to the phenyl and 4-methoxybenzene rings, respectively. This non-planar conformation is a common feature in N-phenylbenzamide analogues and arises from a balance between steric hindrance and the electronic effects of conjugation. The degree of twist can be influenced by substituents on the rings; for instance, bulky ortho substituents can lead to a nearly perpendicular arrangement of the rings. nih.govresearchgate.net

Intermolecular Interactions and Crystal Packing

The crystal packing of N-phenylbenzamide derivatives is predominantly governed by a network of intermolecular interactions. rsc.org The most significant of these is the classical N-H···O hydrogen bond formed between the amide groups of adjacent molecules. This interaction is highly directional and strong, typically leading to the formation of one-dimensional chains or dimeric motifs. nih.gov For example, in 4-methoxy-N-phenylbenzamide, molecules are linked by these inter-amide hydrogen bonds, generating C(4) chains that propagate through the crystal lattice.

In addition to strong hydrogen bonds, weaker interactions play a crucial role in stabilizing the three-dimensional crystal structure. These include C-H···O and C-H···π interactions. rsc.org Furthermore, π-π stacking interactions between the aromatic rings of neighboring molecules are frequently observed. rsc.org These stacking interactions, along with hydrogen bonds, are essential to the side-by-side arrangement of molecules in the crystal. rsc.org The interplay of these varied intermolecular forces—from strong, directional hydrogen bonds to weaker, dispersive π-stacking—determines the final crystal packing and influences the material's physical properties. rsc.org

Computational Chemistry and Molecular Modeling Studies of 3 Phenoxy N Phenylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and reactivity of molecules. These methods are fundamental in elucidating reaction mechanisms and analyzing the various shapes a molecule can adopt.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a vital tool for elucidating the pathways of chemical reactions. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and determining activation energies. This allows researchers to predict the most likely mechanism for a given transformation. rsc.org

For instance, DFT has been used to investigate the palladium-mediated synthesis of N-phenylbenzamide from benzenesulfinate (B1229208) and phenyl isocyanate. publish.csiro.au In such studies, calculations help to understand the energetics of key steps like the extrusion of sulfur dioxide and the subsequent insertion of phenyl isocyanate into the palladium-phenyl bond. publish.csiro.au By modeling the energies of reactants, intermediates, transition states, and products, DFT provides a detailed, stepwise view of the reaction, explaining how catalysts like N-heterocyclic carbenes can influence reaction outcomes in cycloadditions involving related structures. rsc.org This theoretical approach is invaluable for optimizing reaction conditions and for the rational design of more efficient synthetic routes. rsc.org

Table 1: Application of DFT in Reaction Mechanism Studies

Area of Study Insights from DFT
Catalysis Explains the role of catalysts in reaction pathways and helps in the design of more efficient catalysts. rsc.org
Reaction Pathways Identifies transition states, intermediates, and calculates activation energies to determine the most favorable reaction mechanism. publish.csiro.aupku.edu.cn
Stereoselectivity Predicts and explains the formation of specific stereoisomers by comparing the energy barriers of different reaction pathways. rsc.org

| Thermodynamics | Calculates the Gibbs free energies of reactants and products to predict the spontaneity and position of equilibrium of a reaction. rsc.org |

This table is interactive. Click on the headers to sort.

The biological activity of a flexible molecule like 3-phenoxy-N-phenylbenzamide is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis via computational methods aims to identify the stable, low-energy conformations that the molecule is likely to adopt. researchgate.net Methods like DFT are used to calculate the energies of different spatial arrangements of the atoms, revealing the most stable conformers. mdpi.com

For molecules with multiple rotatable bonds, such as the ether linkage and the amide bond in this compound, the conformational landscape can be complex. researchgate.net Computational protocols can systematically explore this landscape to find the global energy minimum and other low-energy structures that might be relevant for binding to a biological target. chemrxiv.org Understanding the preferred conformations is a critical first step in molecular docking and other structure-based drug design efforts. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or DNA.

Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor. uomisan.edu.iq This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target to identify potential drug candidates. mdpi.com The docking process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. mdpi.comnih.gov A lower docking score generally indicates a more favorable binding interaction.

Following docking, MD simulations can be used to refine the binding pose and provide a more accurate estimation of the binding free energy. These simulations model the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the interaction and the specific forces (like hydrogen bonds and van der Waals interactions) that hold the complex together. scirp.org Advanced methods like Free Energy Perturbation (FEP) can achieve high accuracy in predicting relative binding affinities, which is crucial for optimizing lead compounds. nih.gov

| IC50 | The concentration of an inhibitor that reduces the activity of a biological target by 50%. | Experimentally determined, but can be correlated with computational predictions. |

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Protein kinases are a major class of drug targets, particularly in cancer therapy, and benzamide (B126) derivatives have been explored as kinase inhibitors. nih.gov Computational modeling plays a crucial role in designing and understanding how these inhibitors function. scirp.org N-phenylbenzamide derivatives, for example, have been investigated as potential inhibitors of protein kinases like p38α mitogen-activated protein kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govbenthamscience.com

Molecular docking studies are used to model how compounds like this compound fit into the ATP-binding site of a target kinase. nih.gov These models can reveal key interactions, such as hydrogen bonds with the "hinge" region of the kinase, which are critical for potent inhibition. nih.gov MD simulations can further explore the dynamics of the inhibitor within the binding site, helping to explain the structural basis for its activity and selectivity. scirp.org This information is vital for designing new derivatives with improved potency and specificity. nih.gov

In addition to targeting proteins, some small molecules can bind directly to DNA, either by inserting themselves between base pairs (intercalation) or by fitting into one of the grooves on the DNA surface (minor or major groove binding). nih.gov Computational simulations are essential for predicting and characterizing these interactions. nih.govnih.gov

Derivatives of N-phenylbenzamide containing cationic groups like bisguanidines have been shown to bind to the minor groove of DNA, particularly in AT-rich regions. nih.gov Molecular simulations can model this binding process, providing detailed information about the orientation of the molecule within the groove and the specific hydrogen bonds and van der Waals contacts that stabilize the complex. nih.govnih.gov These computational approaches can distinguish between minor groove binding and intercalation, helping to elucidate the mechanism of action for DNA-targeting compounds. nih.gov

Table 3: Computational Findings on DNA Binding of Benzamide Derivatives

Compound Type Target DNA Sequence Predicted Binding Mode Key Interactions
N-phenylbenzamide bisguanidines AT-rich sequences Minor Groove Binding Hydrogen bonds with base pairs on the groove floor, van der Waals contacts with groove walls. nih.gov
Bisbenzimidazoles (related structures) A-T rich oligonucleotides Minor Groove Binding Formation of stable ligand-DNA complexes, influenced by electronic effects of substituents. nih.gov

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Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on identifying the essential three-dimensional arrangement of molecular features necessary for a compound to exert a specific biological activity. dovepress.com A pharmacophore model for a molecule like this compound, or its derivatives, would typically be constructed based on the structures of known active and inactive compounds (ligand-based) or from the ligand's binding pose within a target protein's active site (structure-based).

For the N-phenylbenzamide scaffold, key pharmacophoric features generally include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide group is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors: The amide nitrogen (N-H) serves as a crucial hydrogen bond donor.

Hydrophobic/Aromatic Regions: The multiple phenyl rings (the N-phenyl group, the phenoxy group, and the central benzamide ring) constitute significant hydrophobic and aromatic features that can engage in van der Waals and pi-pi stacking interactions with a biological target.

A 3D pharmacophore model (3D-PhaM) derived from N-benzyl benzamide derivatives, a closely related class, was successfully developed to understand the ligand-receptor interactions essential for their activity. nih.gov Such models serve as sophisticated 3D search queries for virtual screening, a computational technique used to efficiently search large databases of chemical compounds, such as the ZINC database, for molecules that match the defined pharmacophoric features. nih.govgithub.io

The virtual screening process involves computationally fitting millions of compounds to the pharmacophore model. youtube.com Molecules that align well with the model's features are selected as "hits." These hits are considered promising candidates for further investigation, as they are statistically more likely to exhibit the desired biological activity. This approach significantly narrows the field of potential drug candidates, prioritizing compounds for synthesis and in vitro testing, thereby saving considerable time and resources in the early stages of drug development. youtube.com

In Silico Pharmacokinetic and ADME Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical computational method used to predict the pharmacokinetic properties of a drug candidate early in the discovery process. longdom.orgresearchgate.net These predictions help identify compounds with potentially poor ADME profiles, which is a major cause of failure in later clinical trials. dovepress.com

While a specific ADME profile for this compound is not published, data from structurally similar compounds, such as N-(phenylcarbamoyl)benzamide, provide a strong basis for prediction. researchgate.net Computational tools like pkCSM and AdmetSAR are frequently used to estimate these properties based on a molecule's chemical structure. mdpi.comhealthinformaticsjournal.com The predicted ADME properties for a compound from the N-phenylbenzamide class are detailed in the table below, offering a representative profile.

Interactive Table: Predicted ADME Properties for a Representative N-Phenylbenzamide Compound

PropertyPredicted Value/ClassificationSignificance
Absorption
Human Intestinal AbsorptionHighPredicts good absorption from the gastrointestinal tract.
P-glycoprotein SubstrateNoThe compound is not likely to be actively removed from cells by P-gp, which can improve bioavailability. healthinformaticsjournal.com
Distribution
Blood-Brain Barrier (BBB) PermeabilityNoThe compound is not predicted to cross the BBB, suggesting a lower likelihood of central nervous system side effects. healthinformaticsjournal.com
Metabolism
CYP2D6 SubstrateNoLow probability of being metabolized by the CYP2D6 enzyme, a major pathway for drug metabolism.
CYP3A4 SubstrateNoLow probability of being metabolized by the CYP3A4 enzyme, another critical drug metabolism pathway.
Excretion
Total Clearance (Cl tot)0.263 log mL/min/kg researchgate.netRepresents the predicted rate of excretion of the compound from the body. researchgate.net
Toxicity
AMES ToxicityNon-mutagenic researchgate.netThe compound is not predicted to be mutagenic, a key indicator of carcinogenic potential. researchgate.nethealthinformaticsjournal.com
HepatotoxicityNon-hepatotoxic researchgate.netThe compound is not predicted to cause liver damage. researchgate.net

This table is generated based on representative data for the N-phenylbenzamide scaffold as reported in related literature. researchgate.net

These in silico predictions suggest that a compound like this compound would likely possess favorable drug-like properties, including good absorption and a low potential for common metabolic issues or toxicities. researchgate.netjonuns.com Such computational profiling is invaluable for guiding the design and selection of derivatives with optimized pharmacokinetic characteristics.

Structure Activity Relationship Sar Investigations of 3 Phenoxy N Phenylbenzamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 3-phenoxy-N-phenylbenzamide derivatives is profoundly influenced by the nature, position, and physicochemical properties of substituents on the aromatic rings. These modifications can dramatically alter the compound's interaction with its biological target, affecting potency and selectivity.

Influence of Aromatic Ring Substitutions (e.g., electron-withdrawing groups)

The electronic properties of substituents on the aromatic rings of this compound derivatives play a pivotal role in determining their biological activity. Studies have consistently shown that the presence of electron-withdrawing groups can significantly enhance potency. For instance, in the context of antischistosomal agents, derivatives bearing electron-withdrawing functionalities have demonstrated improved efficacy. nih.gov

The introduction of a nitro (NO₂) group, a strong electron-withdrawing substituent, has been explored to enhance potency while potentially improving physicochemical properties such as reducing lipophilicity. nih.gov While compounds with aromatic nitro groups can sometimes be associated with liabilities, numerous successful drugs contain this moiety, justifying its exploration in SAR studies. nih.gov The substitution of a trifluoromethyl (CF₃) group with a fluorine atom, a less potent electron-withdrawing group, was found to compromise the activity of certain N-phenylbenzamides, further highlighting the importance of strong electron-withdrawing effects for optimal potency. nih.gov

In a related class of compounds, thieno[2,3-b]pyridines with a phenylacetamide moiety, the electron-withdrawing effect of a cyano (-CN) group on the phenylacetamide ring was shown to create an electron-rich region that influenced binding to the target protein. mdpi.com This effect, coupled with the inductive effect of other substituents like halogens, alters the electron density of the phenyl ring, forcing it into a different binding orientation. mdpi.com The electronic properties of the substituent, whether electron-withdrawing or electron-donating, were found to be more critical for activity than steric effects. mdpi.com

The following table summarizes the effect of various electron-withdrawing groups on the biological activity of N-phenylbenzamide and related derivatives.

SubstituentCompound ClassBiological ContextObserved Effect on ActivityReference
-CF₃N-phenylbenzamideAntischistosomalBeneficial for potency nih.gov
-NO₂N-phenylbenzamideAntischistosomalPotent, less lipophilic nih.gov
-CNThieno[2,3-b]pyridineFOXM1 InhibitionDecreased FOXM1 expression mdpi.com
-FN-phenylbenzamideAntischistosomalLess potent than -CF₃ nih.gov

Role of Substituent Position and Size

The position and size of substituents on the this compound scaffold are critical determinants of biological activity. The spatial arrangement of functional groups dictates how the molecule fits into the binding pocket of its target, and bulky substituents can introduce steric hindrance that is detrimental to activity.

In a study of N-phenylbenzamide derivatives targeting kinetoplastid parasites, the relative position and size of substituents such as chlorine (Cl), isopropyl ether (OiPr), and fluorine (F) had a clear influence on their binding strength to the minor groove of DNA. nih.gov Specifically, compounds with these groups in the ortho position relative to the amide bond exhibited significantly weaker binding affinity. nih.gov

Similarly, in the development of 2-phenoxybenzamides with antiplasmodial activity, it was found that the antiplasmodial activity and cytotoxicity were strongly dependent on the substitution pattern of the anilino part of the molecule, as well as the size of the substituents. researchgate.netmdpi.com For instance, para-substituted N-Boc and N-pivaloylpiperazinyl derivatives were found to be more active than their ortho-substituted counterparts. mdpi.com A notable decrease in activity was also observed when bulky piperazinyl moieties were replaced by smaller amino groups. mdpi.com

The table below illustrates the impact of substituent position and size on the activity of phenoxybenzamide derivatives.

SubstituentPositionCompound ClassBiological ContextImpact on ActivityReference
Cl, OiPr, Fortho to amideN-phenylbenzamideAntiprotozoalWeaker binding affinity nih.gov
N-Boc-piperazinylpara2-phenoxybenzamide (B1622244)AntiplasmodialMore active mdpi.com
N-pivaloylpiperazinylpara2-phenoxybenzamideAntiplasmodialMore active mdpi.com
Amino grouportho/para2-phenoxybenzamideAntiplasmodialDecreased activity mdpi.com

Correlation of Physicochemical Descriptors (e.g., pKa) with Activity

The physicochemical properties of this compound derivatives, such as their acid dissociation constant (pKa), are intrinsically linked to their biological activity. These properties govern the ionization state of the molecule at physiological pH, which in turn affects its ability to cross biological membranes and interact with its target.

In the investigation of N-phenylbenzamide derivatives as antiprotozoal agents, the measured pKa values were found to correlate with the DNA binding affinities. nih.govpucp.edu.pe This correlation suggests that the ionization state of the compounds at a physiological pH of 7.4 is a critical factor for their interaction with the target DNA. pucp.edu.pe The replacement of 2-aminoimidazoline groups with more acidic 2-aminobenzimidazole heterocycles resulted in compounds with lower pKa values, which influenced their biological activity. nih.gov

This relationship underscores the importance of considering physicochemical descriptors in the design of new analogs. By modulating properties like pKa, it is possible to optimize not only the target interaction but also the pharmacokinetic profile of the compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org This approach is instrumental in drug discovery for predicting the activity of novel compounds and for understanding the molecular properties that are crucial for a desired biological effect.

Topological Descriptors in Activity Prediction

Topological descriptors are numerical values that represent the two-dimensional structure of a molecule, encoding information about its size, shape, branching, and atom connectivity. nih.govresearchgate.net These descriptors are readily calculated from the molecular graph and have been widely used in QSAR studies due to their good correlation with various physicochemical properties and biological activities. frontiersin.orgfrontiersin.org

While a specific QSAR study on this compound derivatives utilizing topological descriptors was not identified in the provided search results, the principles of this approach are broadly applicable. In a typical QSAR analysis, a variety of topological indices, such as the Wiener index, Platt index, Hosoya index, Zagreb indices, Balaban index, and E-state index, can be calculated for a series of this compound analogs. frontiersin.orgfrontiersin.org These descriptors, along with other physicochemical parameters, would then be used to build a statistical model that predicts the biological activity of the compounds. Such models can provide valuable insights into the structural requirements for activity and guide the design of new derivatives with enhanced potency. nih.gov

SAR Studies in Specific Biological Contexts

The structure-activity relationships of this compound derivatives have been investigated in various specific biological contexts, leading to the identification of potent inhibitors for different therapeutic targets.

For example, a series of thieno[3,2-d]pyrimidines, which can be considered bioisosteres of the this compound scaffold, have been identified as potent inhibitors of Tpl2 kinase. nih.gov The SAR studies in this series revealed that the substitution pattern could influence the binding mode of the inhibitors to the kinase. nih.gov

In another context, novel 4-chloro-N-phenylbenzamide derivatives have been developed as inhibitors of p38α mitogen-activated protein kinase (MAPK). nih.gov These compounds have potential applications in treating a range of diseases, including cancer and inflammatory conditions. nih.gov The SAR in this class of compounds would focus on optimizing the interactions with the ATP-binding pocket of the p38α kinase.

Furthermore, N-phenylbenzamide derivatives have been synthesized and evaluated as inhibitors of Enterovirus 71 (EV71). nih.gov In this study, compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a promising lead, demonstrating the importance of specific substitutions on the benzamide (B126) and phenyl rings for antiviral activity. nih.gov

Compound ClassBiological Target/ContextKey SAR FindingsReference
Thieno[3,2-d]pyrimidinesTpl2 Kinase InhibitionSubstitution pattern affects binding mode nih.gov
4-chloro-N-phenylbenzamidesp38α MAPK InhibitionPotential for treating cancer and inflammatory diseases nih.gov
N-phenylbenzamidesEnterovirus 71 InhibitionSpecific substitutions on both rings are crucial for activity nih.gov

Antiprotozoal Activity SAR

Derivatives of the N-phenylbenzamide scaffold have been investigated for their activity against several protozoan parasites, including Trypanosoma brucei, the causative agent of human African trypanosomiasis. SAR studies have revealed that the introduction of cationic groups, such as guanidines, is crucial for antiprotozoal efficacy.

Research into bisguanidines derived from an N-phenylbenzamide core demonstrated that N-alkyl analogues exhibit potent activity against T. b. rhodesiense and Plasmodium falciparum. nih.gov In contrast, N-alkoxy and N-hydroxy derivatives showed significantly weaker, micromolar-range activity. nih.gov The most promising compounds, featuring N-ethyl and N-isopropyl guanidino substituents, displayed low nanomolar IC50 values against Trypanosoma brucei and were curative in mouse models of the disease. nih.gov These findings suggest that the nature of the N-substituent on the guanidine moiety is a key determinant of trypanocidal activity, with small alkyl groups being optimal. The potent activity of these compounds is linked to their ability to bind to the minor groove of AT-rich DNA, a known target for antitrypanosomal agents. nih.govnih.gov

Further modifications incorporating a bulky, lipophilic adamantane core connected to the benzamide scaffold have also been explored. nih.govrsc.org These studies aim to enhance the interaction with the parasite. Aromatic imidazolines and linear amidine derivatives featuring a 1-(4-phenyl)adamantane or 1-(4-phenoxyphenyl)adamantane core showed notable activity against T. brucei. rsc.org

Table 1: SAR of N-Phenylbenzamide Bisguanidine Derivatives against T. b. rhodesiense

CompoundR Group (on Guanidine)IC50 (nM) against T. b. rhodesiense
7b Ethyl5
7c Isopropyl6
N-alkoxy derivative O-Methyl>1000
N-hydroxy derivative OH>1000

Data sourced from literature. nih.gov

Antiviral Activity SAR (e.g., Enterovirus 71 Inhibitors)

The N-phenylbenzamide scaffold has been identified as a novel class of inhibitors for Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease. nih.govresearchgate.netnih.gov SAR studies have focused on modifications of the substituents on both the benzamide ring (Ring A) and the N-phenyl ring (Ring B).

Initial screening identified a compound with moderate anti-EV71 activity. nih.gov To improve potency, structural modifications were made. It was found that the benzene (B151609) ring B is essential for anti-EV71 activity. nih.gov The introduction of substituents on Ring B was explored to enhance metabolic stability and investigate SAR. nih.gov

Among a series of synthesized derivatives, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) emerged as a particularly potent compound. nih.govresearchgate.netnih.gov It demonstrated activity against multiple strains of EV71 with IC50 values in the low micromolar range (5.7–12 µM) and exhibited significantly lower cytotoxicity compared to the reference drug, pirodavir (B1678457). nih.govresearchgate.netnih.gov This highlights the importance of the substitution pattern on both aromatic rings: a 3-amino, 4-methoxy pattern on the benzamide ring and a 4-bromo substituent on the N-phenyl ring were favorable for activity. nih.gov Other studies on related structures for activity against Coxsackie viruses confirmed that the N-phenyl benzamide moiety is essential for antiviral action. mdpi.com

Table 2: SAR of N-Phenylbenzamide Derivatives against EV71 (Strain H, C2 Genotype)

CompoundRing A Substituents (Benzamide)Ring B Substituent (N-phenyl)IC50 (µM)
2a 3-amino, 4-methoxyH18 ± 1.2
1e 3-amino, 4-methoxy4-Br5.7 ± 0.8
Derivative 3-amino, 4-methoxy4-Cl15 ± 1.5
Derivative 3-amino, 4-methoxy4-F21 ± 1.8

Data sourced from literature. nih.govresearchgate.net

Antibacterial and Antifungal Activity SAR

N-phenylbenzamide derivatives have demonstrated potential as both antibacterial and antifungal agents. nih.govmdpi.com Studies have shown that these compounds can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans. nih.govmdpi.com

The SAR for antimicrobial activity indicates that the substitution pattern on the phenyl rings plays a crucial role. For instance, in a series of synthesized N-phenylbenzamides, the specific electronic and steric properties of the substituents influenced the zone of inhibition against various microbes. mdpi.com The core phenyl benzamide structure can be developed to be more potent, and the similar activity against both Gram-positive and Gram-negative bacteria suggests a potential for broad-spectrum application. mdpi.com

In a separate study, a series of N-phenylbenzamide derivatives incorporating a trifluoromethylpyrimidine moiety was synthesized and evaluated for antifungal properties against plant fungi. semanticscholar.org Several of these compounds exhibited excellent activity against Botrytis cinerea, with inhibition rates exceeding that of the commercial fungicide pyrimethanil. semanticscholar.org The results indicated that the nature of the substituents on the N-phenyl ring significantly influenced the antifungal potency. semanticscholar.org For example, compound 4q , with a 2,4-dichloro substitution on the N-phenyl ring, showed the highest activity against multiple fungal species. semanticscholar.org

Table 3: Antifungal Activity of N-Phenylbenzamide Derivatives against Botrytis cinerea

CompoundR1 Substituent (N-phenyl ring)Inhibition Rate at 50 µg/mL (%)
4a 2-F90.3
4f 4-Cl91.7
4g 4-Br86.8
4q 2,4-diCl98.5
Pyrimethanil (Control) -82.8

Data sourced from literature. semanticscholar.org

Mitochondrial Permeability Transition Pore (PTP) Inhibition SAR

N-phenylbenzamides have been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP), a channel whose persistent opening can lead to cell death and is implicated in various pathologies. nih.govnih.gov High-throughput screening led to the discovery of this compound series, and subsequent SAR optimization studies have produced highly potent analogs. nih.gov

The inhibitory activity is typically measured by the calcium retention capacity (CRC) of mitochondria, where a higher CRC indicates stronger PTP inhibition. SAR studies revealed that modifications on both the benzamide ring (Ring A) and the N-phenyl ring (Ring B) significantly impact activity.

Key findings from these optimization studies include:

Ring A: A 3-benzyloxy and a 5-chloro substitution on the benzamide ring were found to be highly favorable for potency.

Ring B: A basic amine group on the N-phenyl ring was critical for activity. A piperidin-1-ylmethyl group at the para-position of the N-phenyl ring resulted in one of the most potent compounds.

Specifically, compound 4 (3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide) displayed exceptional inhibitory activity, with an EC50 of 280 nM in the mitochondrial swelling assay and conferred a very high calcium retention capacity to mitochondria. nih.govnih.gov This compound represents a promising lead for developing PTP inhibitors with pharmacological relevance. nih.gov

Table 4: SAR of N-Phenylbenzamide Derivatives as PTP Inhibitors

CompoundRing A SubstituentsRing B Substituent (para-position)Mitochondrial Swelling EC50 (nM)
Hit Compound 3-OH, 5-Cl4-(piperidin-1-ylmethyl)~1000
3 3-O(4-F-Bn), 5-Cl4-(piperidin-1-ylmethyl)350
4 3-OBn, 5-Cl4-(piperidin-1-ylmethyl)280

Data sourced from literature. nih.gov

Antiplasmodial Activity SAR

The 2-phenoxybenzamide scaffold, a close analog of this compound, has shown significant multi-stage activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.govresearchgate.net SAR investigations have provided valuable insights into the structural requirements for potent antiplasmodial action.

The activity of these compounds is highly dependent on the substitution pattern of the anilino (N-phenyl) portion of the molecule, as well as the steric bulk of the substituents. nih.govnih.gov Key SAR findings include:

Diaryl Ether Moiety: A 4-fluorophenoxy group was generally found to have an advantageous effect on activity compared to an unsubstituted phenoxy group. nih.gov

Anilino (N-phenyl) Substituents: Large, bulky groups at the para-position of the anilino ring were well-tolerated and often led to high potency. Specifically, N-Boc and N-pivaloyl piperazinyl derivatives showed sub-micromolar antiplasmodial activity. nih.gov In contrast, replacing the piperazinyl moiety with simple amino groups led to a dramatic decrease in activity. nih.gov

Conformation: Studies on other benzamide analogues suggest that derivatives capable of adopting flat conformations, which are optimal for π–π stacking interactions, are effective inhibitors of hemozoin formation, a critical process for parasite survival. acs.orgresearchgate.net

One of the most potent compounds identified was tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, which exhibited an IC50 of 0.2690 µM against the P. falciparum NF54 strain and an excellent selectivity index of 460. nih.govnih.govresearchgate.net

Table 5: SAR of 2-Phenoxybenzamide Derivatives against P. falciparum (NF54 Strain)

CompoundPhenoxy Ring SubstituentAnilino (N-phenyl) Ring Substituent (para-position)PfNF54 IC50 (µM)Selectivity Index (S.I.)
Lead Compound 1 4-F4-(N-pivaloylpiperazinyl)0.6172299.7
Derivative 55 H4-(N-pivaloylpiperazinyl)4.66219.27
Optimized Compound 4-F4-(N-Boc-piperazinyl)0.2690460
Derivative 51 4-F4-amino51.85<0.3

Data sourced from literature. nih.govnih.gov

Biological Mechanisms of Action of 3 Phenoxy N Phenylbenzamide Derivatives

Molecular Target Identification and Validation

The therapeutic potential of 3-phenoxy-N-phenylbenzamide derivatives is rooted in their interaction with specific biological molecules. Research has identified several key targets, ranging from parasitic DNA to essential mammalian enzymes and mitochondrial pores.

Certain N-phenylbenzamide derivatives, particularly those containing bis(2-aminoimidazoline) moieties, function as DNA minor groove binders. nih.gov These compounds show a strong affinity for the AT-rich sequences found in the kinetoplast DNA (kDNA) of trypanosomatid parasites, such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.govsemanticscholar.orgacs.org The binding of these derivatives to the kDNA minor groove is a critical step in their antiprotozoal activity. This interaction leads to the disruption of the kDNA structure and function, which is ultimately lethal to the parasite. nih.govacs.org The prototype of this series, a specific N-phenylbenzamide derivative, was shown to be curative in a mouse model of African trypanosomiasis. nih.govacs.org

The interaction of N-phenylbenzamide derivatives with kDNA has a direct impact on DNA-associated proteins. High Mobility Group (HMG)-box proteins are non-histone chromosomal proteins that bind to the minor groove of DNA and play crucial roles in DNA replication, transcription, and repair. nih.govnih.gov In kinetoplastid parasites, these proteins are essential for maintaining the structure and function of kDNA. nih.gov Strong experimental evidence suggests that N-phenylbenzamide derivatives, upon binding to kDNA, physically displace these essential HMG-box-containing proteins from their DNA binding sites. nih.govacs.org This displacement disrupts the normal kDNA architecture and function, contributing significantly to the compound's parasiticidal effects. nih.gov

The mitochondrial electron transport chain has been identified as another target for phenoxybenzamide derivatives. Studies investigating the antiplasmodial activity of a 2-phenoxybenzamide (B1622244) lead compound from the "Malaria Box" project revealed that its mechanism of action likely involves the inhibition of two key mitochondrial components: dihydroorotate (B8406146) dehydrogenase (DHODH) and the cytochrome bc1 complex (also known as Complex III). researchgate.net DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for DNA and RNA synthesis. researchgate.netnih.gov The cytochrome bc1 complex is a central component of the respiratory chain, responsible for generating ATP. nih.govnih.gov Inhibition of these targets disrupts both nucleic acid synthesis and cellular energy production, contributing to the death of the malaria parasite. researchgate.net

A distinct class of N-phenylbenzamide derivatives has been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP). nih.govnih.gov The PTP is a channel in the inner mitochondrial membrane, and its persistent opening can lead to mitochondrial dysfunction and cell death. nih.gov High-throughput screening led to the discovery of N-phenylbenzamides that prevent PTP opening. nih.govnih.gov Structure-activity relationship (SAR) optimization studies produced several potent analogs, with one compound, 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide, showing noteworthy activity. nih.gov These compounds protect mitochondria against both calcium- and oxidative stress-induced pore opening, thereby conferring a high calcium retention capacity (CRC) and preventing mitochondrial swelling. nih.gov

Compound IDModificationPTP Inhibition (EC50, nM)Calcium Retention Capacity (CRC) Ratio
4 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide28019

This table presents data for a lead N-phenylbenzamide derivative identified as a potent PTP inhibitor. The EC50 value reflects the concentration for 50% maximal effect in a mitochondrial swelling assay, while the CRC ratio measures the increase in calcium retention capacity compared to a control. nih.gov

The structural versatility of the N-phenylbenzamide scaffold allows for its adaptation to inhibit a variety of enzymes.

Aminoglycoside-2''-phosphotransferase-IIa (APH(2'')-IIa): This bacterial enzyme confers resistance to aminoglycoside antibiotics. researchgate.net In silico molecular docking studies have been conducted to evaluate N-phenylbenzamides as potential inhibitors of APH(2'')-IIa, suggesting this as a possible mechanism for antibacterial activity. researchgate.net

Aspartic Proteinases: These enzymes are crucial for various organisms, including fungi and viruses. nih.govresearchgate.net N-phenylbenzamide derivatives have been evaluated through in silico docking as potential inhibitors of fungal aspartic proteinases. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate pathway, essential for the synthesis of nucleic acid precursors. nih.govresearchgate.net Inhibition of DHFR is a proven strategy for cancer and infectious disease therapy. nih.gov Benzamide (B126) derivatives have been studied as inhibitors of human DHFR, with some compounds showing potent activity. nih.gov

Protein Kinases: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. scirp.org N-phenylbenzamide derivatives have been specifically designed and developed as inhibitors of various protein kinases. For instance, N-(4-phenoxyphenyl)benzamide derivatives are potent inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK), a component of a signaling cascade linked to hypertension. nih.govx-mol.net Other studies have explored 4-(arylaminomethyl)benzamide derivatives as potent inhibitors of several receptor tyrosine kinases, including EGFR, HER-2, and PDGFRa. nih.gov

Derivative ClassTarget KinaseKey Findings
N-(4-phenoxyphenyl)benzamidesSPAKDeveloped as potent inhibitors blocking WNK kinase signaling. nih.govx-mol.net
4-(Arylaminomethyl)benzamidesEGFR, HER-2, PDGFRaCompounds with (trifluoromethyl)benzene rings showed high potency (e.g., 92% inhibition of EGFR at 10 nM). nih.gov

This table summarizes findings from studies on N-phenylbenzamide derivatives as protein kinase inhibitors, highlighting the specific kinase targets and key results.

Cellular Response and Pathway Perturbation Analysis

The interaction of this compound derivatives with their molecular targets triggers significant downstream cellular effects and perturbs critical biological pathways.

Parasite Death: In kinetoplastid parasites, the disruption of kDNA and displacement of HMG-box proteins leads to a catastrophic failure of mitochondrial DNA maintenance, resulting in parasite death. nih.gov In Plasmodium falciparum, the dual inhibition of DHODH and the cytochrome bc1 complex disrupts pyrimidine synthesis and ATP production, which is also lethal. researchgate.net

Overcoming Differentiation Blockade in Cancer: The inhibition of DHODH has profound effects on certain cancer cells. In acute myeloid leukemia (AML), for example, DHODH inhibition leads to a depletion of pyrimidines, which overcomes the differentiation arrest that is a hallmark of the disease. nih.govnih.gov This forces the leukemic cells to differentiate, reduces the burden of leukemia-initiating cells, and has been shown to improve survival in preclinical models. nih.gov

Cytoprotection and Prevention of Apoptosis: By inhibiting the mitochondrial permeability transition pore, N-phenylbenzamide derivatives prevent the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors. nih.gov This mechanism provides a direct pathway for protecting cells from death induced by calcium overload and oxidative stress, which is relevant in various pathologies, including ischemia-reperfusion injury. nih.govscienceopen.com

Disruption of Cellular Signaling: Derivatives that inhibit protein kinases interfere with the signal transduction cascades that control cell growth, proliferation, and survival. scirp.org For example, SPAK inhibitors can modulate signaling pathways related to ion transport and blood pressure regulation. nih.gov Similarly, inhibition of receptor tyrosine kinases like EGFR can block the signaling pathways that drive the growth of many cancers. nih.gov

Cellular Toxicity Profiling in vitro

The in vitro cellular toxicity of this compound derivatives has been evaluated across a range of cell lines to determine their cytotoxic potential and selectivity. These studies are crucial for identifying compounds with specific activity against target organisms or cells while minimizing harm to host mammalian cells.

One study synthesized a series of novel N-phenylbenzamide derivatives and tested their cytotoxicity in Vero cells. nih.gov Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to have a 50% toxic concentration (TC50) of 620 ± 0.0 μM, which was significantly lower than that of the reference compound pirodavir (B1678457) (TC50 = 31 ± 2.2 μM). nih.gov This indicates a favorable cytotoxicity profile for this particular derivative. nih.gov

In another investigation focusing on antischistosomal agents, derivatives of an N-phenylbenzamide compound were cross-screened against HEK 293 mammalian cells. nih.gov Two compounds, identified as 9 and 11, exhibited high 50% cytotoxic concentration (CC50) values of 9.8 ± 1.6 μM and 11.1 ± 0.2 μM, respectively. nih.gov The relatively high CC50 values suggest a degree of selectivity towards the target pathogen over mammalian cells. nih.gov Specifically, compound 9, which was highly active against the parasite, demonstrated a selectivity index of 123 when comparing its efficacy to its cytotoxicity in HEK 293 cells. nih.gov

Further research on 2-phenoxybenzamide derivatives with antiplasmodial activity revealed that the substitution pattern on the anilino part of the molecule significantly influences cytotoxicity. researchgate.net For instance, the tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate derivative showed very low cytotoxicity against L-6 cells, with an IC50 of 124.0 μM, resulting in an excellent selectivity index of 460. researchgate.net

The cytotoxicity of various N-phenylbenzamide derivatives is summarized in the table below.

CompoundCell LineCytotoxicity MetricValue (μM)
3-amino-N-(4-bromophenyl)-4-methoxybenzamideVeroTC50620 ± 0.0
Pirodavir (Reference)VeroTC5031 ± 2.2
Compound 9 (antischistosomal)HEK 293CC509.8 ± 1.6
Compound 11 (antischistosomal)HEK 293CC5011.1 ± 0.2
tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylateL-6IC50124.0

Modulation of Cellular Processes

Derivatives of this compound have been shown to modulate several critical cellular processes, which likely contributes to their biological activities. These mechanisms include interactions with DNA, effects on mitochondrial function, and interference with hemoglobin catabolism.

DNA Binding Modes

Certain N-phenylbenzamide derivatives have been identified as DNA minor groove binders. nih.govnih.gov Specifically, bis(2-aminoimidazolines) derived from an N-phenylbenzamide scaffold have been shown to bind strongly and selectively to the minor groove of AT-rich DNA. nih.gov This binding is crucial for their activity against kinetoplastid parasites, as it is thought to disrupt the function of kinetoplast DNA (kDNA), leading to parasite death. nih.gov The interaction involves the formation of hydrogen bonds between the compound and the base pairs within the DNA minor groove. nih.gov The binding of N-substituted N-phenylbenzamide bisguanidines to AT-rich DNA has been confirmed using techniques such as surface plasmon resonance (SPR). nih.gov Other derivatives, such as those containing a bis(2-aminobenzimidazoles) structure, have been found to bind to DNA through intercalation in addition to minor groove binding. nih.gov

Mitochondrial Function

N-phenylbenzamide derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP), a channel in the inner mitochondrial membrane. nih.gov Persistent opening of the PTP can lead to mitochondrial dysfunction. nih.gov One particular derivative, 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide, demonstrated significant inhibitory activity in a mitochondrial swelling assay with a 50% effective concentration (EC50) of 280 nM and conferred a high calcium retention capacity to mitochondria. nih.gov

Furthermore, studies on a 2-phenoxybenzamide with antiplasmodial activity indicated a potential disturbance of the mitochondrial electron transport chain. researchgate.net The detection of metabolic products such as dihydroorotate and N-carbamoyl-L-aspartate suggests that the dihydroorotate-dehydrogenase and the cytochrome bc1 complex could be potential targets for these compounds. researchgate.net

Hemoglobin Catabolism

Research into the antiplasmodial activity of a 2-phenoxybenzamide derivative has suggested an additional mechanism of action involving the disruption of hemoglobin catabolism in Plasmodium falciparum. researchgate.net The observation of bloated digestive vacuoles in the parasites exposed to the compound points to an interference with this essential metabolic pathway. researchgate.net

Preclinical Biological Evaluation of 3 Phenoxy N Phenylbenzamide Analogues

In Vitro Efficacy Assessment

In vitro studies are fundamental to characterizing the biological activity of novel compounds. For 3-phenoxy-N-phenylbenzamide analogues, these assessments have revealed significant inhibitory effects against protozoan parasites, viruses, and fungi, as well as activity against key cellular mechanisms like the mitochondrial permeability transition pore.

Analogues of N-phenylbenzamide have demonstrated notable efficacy against trypanosomatid parasites, which are responsible for neglected tropical diseases such as Human African trypanosomiasis (caused by Trypanosoma brucei) and Chagas disease (caused by Trypanosoma cruzi). nih.gov Research into diimidazoline N-phenylbenzamides identified compounds with high antitrypanosomal selectivity. researchgate.net

Specifically, a gem-dimethyl diimidazoline analogue was found to have a potent IC50 value of 26 nM against cultured Trypanosoma brucei rhodesiense. researchgate.net Structure-activity relationship studies indicated that the presence of two 2-imidazoline heterocycles in a para orientation on the N-phenylbenzamide core was crucial for high antiprotozoal activity. researchgate.net Further studies on related phenoxymethylbenzamide analogues also yielded compounds with potent activity against T. b. rhodesiense, identifying them as promising leads for further optimization. ntnu.nomdpi.com Another study highlighted a phenoxy acetamide adamantane derivative that was over eight times more potent against T. brucei than the reference drug fexinidazole. kent.ac.uk

Compound ClassTarget OrganismActivity (IC50)
Gem-dimethyl diimidazoline N-phenylbenzamideTrypanosoma brucei rhodesiense26 nM
Phenoxy acetamide adamantane analogueTrypanosoma brucei>8-fold more potent than fexinidazole
Phenoxy acetamide adamantane analogueTrypanosoma cruzi>12-fold more potent than benznidazole

This table summarizes the reported antiprotozoal activity of select N-phenylbenzamide analogues.

A novel series of N-phenylbenzamide derivatives has been synthesized and evaluated for antiviral activity against multiple strains of Enterovirus 71 (EV 71), a primary causative agent of hand, foot, and mouth disease. nih.govnih.gov Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (designated as compound 1e) emerged as a particularly potent inhibitor. nih.gov

Compound 1e was active against all tested EV 71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 µM to 12 µM. nih.govnih.gov Importantly, this compound exhibited significantly lower cytotoxicity in Vero cells (TC50 = 620 µM) compared to the reference antiviral agent pirodavir (B1678457) (TC50 = 31 µM), resulting in a favorable selectivity index. nih.govnih.gov These findings identify compound 1e as a promising lead for the development of new anti-EV 71 drugs. nih.gov

CompoundVirus Strain (Genotype)Antiviral Activity (IC50)Cytotoxicity (TC50)Selectivity Index (SI)
1e EV 71 (SZ-98, C4)5.7 ± 0.80 µM620 ± 0.0 µM109
1e EV 71 (JS-52-3, B4)12 ± 1.2 µM620 ± 0.0 µM52
1e EV 71 (H, C2)8.3 ± 0.91 µM620 ± 0.0 µM75
1e EV 71 (BrCr, A)7.9 ± 0.53 µM620 ± 0.0 µM78
Pirodavir EV 71 (SZ-98, C4)0.89 ± 0.0 µM31 ± 2.2 µM35

This table displays the in vitro anti-EV 71 activity and cytotoxicity of the lead compound 1e compared to the reference drug pirodavir. nih.gov

The N-phenylbenzamide scaffold has been investigated for its potential as a source of new antibacterial and antifungal agents to address the challenge of resistance. nih.gov A study focused on the synthesis and evaluation of five N-phenylbenzamide compounds (3a-e) demonstrated their activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov

The in vitro antimicrobial activity was assessed using the zone of inhibition method. The results confirmed that the synthesized N-phenylbenzamide derivatives were capable of inhibiting the growth of Staphylococcus aureus and Escherichia coli, alongside C. albicans. nih.gov These findings suggest that the N-phenylbenzamide structure can be a foundation for the development of topical antibacterial and antifungal treatments. nih.gov

Compound ClassTarget OrganismMethodResult
N-phenylbenzamides (3a-e)Staphylococcus aureus (Gram-positive)Zone of InhibitionGrowth Inhibition Observed
N-phenylbenzamides (3a-e)Escherichia coli (Gram-negative)Zone of InhibitionGrowth Inhibition Observed
N-phenylbenzamides (3a-e)Candida albicans (Fungus)Zone of InhibitionGrowth Inhibition Observed

This table summarizes the findings of the antibacterial and antifungal screening of N-phenylbenzamide analogues. nih.gov

The mitochondrial permeability transition pore (PTP) is a critical regulator of cell death, and its persistent opening can lead to mitochondrial dysfunction. nih.gov N-phenylbenzamides have been identified as potent inhibitors of the PTP through high-throughput screening and subsequent structure-activity relationship studies. nih.govnih.gov

One analogue, 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide (compound 4), showed particularly noteworthy inhibitory activity in a mitochondrial swelling assay, with an EC50 of 280 nM. nih.govnih.gov This compound was found to confer a very high calcium retention capacity to mitochondria, which is a robust measure of PTP inhibition. nih.gov Further biological characterization revealed that compound 4 protects against both calcium- and oxidative stress-induced pore opening and is effective against both mouse and human PTPs. nih.gov

The N-phenylbenzamide scaffold is also a source of potent antiplasmodial agents. Studies on diimidazoline N-phenylbenzamides revealed three compounds with high selectivity and potent activity against cultured Plasmodium falciparum, the parasite responsible for the most severe form of malaria, with IC50 values ranging from 1.9 to 28 nM. researchgate.net

In a separate investigation, a series of 2-phenoxybenzamide (B1622244) derivatives were synthesized and tested against the chloroquine-sensitive NF54 strain of P. falciparum. One derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, demonstrated high antiplasmodial activity with an IC50 of 0.2690 µM. This compound also showed very low cytotoxicity against L-6 cells, resulting in an excellent selectivity index of 460.

Compound ClassTarget OrganismActivity (IC50)Selectivity Index (SI)
Diimidazoline N-phenylbenzamidesPlasmodium falciparum1.9 - 28 nMHigh
2-Phenoxybenzamide derivativeP. falciparum NF540.2690 µM460

This table presents the in vitro antiplasmodial efficacy of different N-phenylbenzamide analogues.

In Vivo Efficacy Studies in Preclinical Models (e.g., Mouse Models of Trypanosomiasis)

While in vitro data for N-phenylbenzamide analogues are promising, the transition to in vivo models is a critical step in preclinical evaluation. Information on the in vivo efficacy of this specific class of compounds is limited, but some studies have been undertaken.

In the context of trypanosomiasis, an N-hydroxy analogue of a related series was shown to have moderate activity when administered intraperitoneally in the STIB900 murine model of acute sleeping sickness. Such studies typically involve infecting mice with a strain like T. b. rhodesiense and then administering the test compound to monitor parasitemia over an extended period. nih.gov Efficacy in these models, particularly in chronic infection models that assess the ability of a compound to clear parasites from the central nervous system, is a key requirement for further development. nih.gov The limited available data suggests that while the N-phenylbenzamide scaffold has potential, further optimization is likely needed to translate potent in vitro activity into curative efficacy in vivo.

In Vitro Metabolic Stability Assessment

The evaluation of a new chemical entity's metabolic stability is a critical step in the early phases of drug discovery, as it significantly influences the pharmacokinetic profile of a potential therapeutic compound. enamine.net An in vitro metabolic stability assay serves to predict the rate at which a drug candidate will be metabolized in the body, primarily by the liver. nih.govprotocols.io This assessment is crucial for identifying compounds with favorable pharmacokinetic properties, such as appropriate bioavailability and duration of action, to advance into further development. enamine.net Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are too stable could lead to accumulation and potential toxicity. enamine.net

The most common method for this assessment involves incubating the test compound with liver microsomes. protocols.iocreative-bioarray.com Liver microsomes are subcellular fractions isolated from hepatocytes that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolic reactions. creative-bioarray.comtdl.org These assays can be conducted using microsomes from various species, including humans, rats, and mice, to identify interspecies differences in metabolism, which is vital for extrapolating preclinical data to humans. nih.gov

The standard procedure for a microsomal stability assay involves several key steps:

Incubation: The test compound, such as a this compound analogue, is incubated at a specific concentration (e.g., 1-2 µM) with a suspension of liver microsomal proteins at a physiological temperature of 37°C. creative-bioarray.com

Cofactor Initiation: The metabolic reactions are initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. NADPH is an essential cofactor for CYP enzyme activity. tdl.org Control incubations are often run in the absence of NADPH to detect any non-CYP-mediated degradation. creative-bioarray.com

Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes). tdl.org

Reaction Termination: The metabolic process in each aliquot is stopped, typically by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins. creative-bioarray.com

Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the parent compound remaining at each time point. creative-bioarray.comtdl.org

From the rate of disappearance of the parent compound over time, two key parameters are calculated: the in vitro half-life (t½) and the intrinsic clearance (CLint). nih.gov

Half-life (t½): This represents the time required for 50% of the initial compound to be metabolized. A shorter half-life indicates lower metabolic stability. nih.gov

Intrinsic Clearance (CLint): This parameter reflects the liver's intrinsic ability to metabolize a drug, independent of other physiological factors like blood flow. It is typically expressed in units of microliters per minute per milligram of microsomal protein (µL/min/mg). High intrinsic clearance suggests the compound is rapidly metabolized by the liver.

In the evaluation of a series of this compound analogues, in vitro metabolic stability was assessed using both human and rat liver microsomes to determine their metabolic liabilities and to understand potential species differences. The results of these assays are critical for guiding structure-activity relationship (SAR) studies, where chemists aim to modify the molecule to improve its metabolic profile without losing its desired biological activity.

For instance, structural modifications to the phenoxy or N-phenyl rings of the benzamide (B126) scaffold can significantly impact metabolic stability. The introduction of different substituents can block potential sites of metabolism or alter the electronic properties of the molecule, thereby influencing its interaction with metabolic enzymes. The data gathered from these experiments allow for the direct comparison of how such modifications affect the rate of metabolism.

Below is a representative data set for a series of hypothetical this compound analogues, illustrating typical findings from such an investigation.

Compound IDSubstitutionSpeciest½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
PNB-1Parent (Unsubstituted)Human25.554.2Moderate
PNB-1Parent (Unsubstituted)Rat15.191.5Low
PNB-24'-Fluoro (N-phenyl ring)Human48.228.7High
PNB-24'-Fluoro (N-phenyl ring)Rat35.738.7Moderate
PNB-34-Chloro (phenoxy ring)Human55.325.0High
PNB-34-Chloro (phenoxy ring)Rat42.132.8High
PNB-43'-Methoxy (N-phenyl ring)Human9.8141.1Low
PNB-43'-Methoxy (N-phenyl ring)Rat7.2192.1Low

The illustrative data demonstrates several key points often observed in metabolic stability studies. The parent compound, PNB-1, shows moderate stability in human liver microsomes (HLM) but is metabolized more rapidly in rat liver microsomes (RLM), indicating a potential species difference. The introduction of a fluoro group at the 4'-position of the N-phenyl ring (PNB-2) appears to block a site of metabolism, leading to a significant improvement in stability in both species. Similarly, a chloro substitution on the phenoxy ring (PNB-3) also confers high metabolic stability. In contrast, the addition of a methoxy (B1213986) group (PNB-4) creates a metabolic soft spot, likely due to O-demethylation, resulting in very low stability and high intrinsic clearance. Such findings are invaluable for selecting the most promising analogues for further in vivo pharmacokinetic studies.

Future Directions and Research Perspectives

Rational Design of Next-Generation Analogues

The future development of 3-phenoxy-N-phenylbenzamide as a lead compound will heavily rely on the principles of rational drug design to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be pivotal in guiding the molecular modifications of this scaffold.

One promising approach involves the strategic substitution on the phenyl rings of the this compound core. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions could significantly influence the compound's biological activity. Insights can be drawn from studies on related N-phenylbenzamide derivatives where such substitutions have led to potent antibacterial, antifungal, and anticancer agents. nih.gov Computational docking studies could be employed to predict the binding of these novel analogues to specific biological targets, thereby guiding the synthetic efforts towards compounds with higher predicted efficacy. nih.gov

The following table outlines potential bioisosteric replacements that could be explored in the rational design of this compound analogues:

Original Functional GroupPotential Bioisosteric Replacement(s)Rationale for Replacement
Phenyl RingPyridyl, Thienyl, Bicyclo[1.1.1]pentaneModulate solubility, polarity, and metabolic stability; explore new binding interactions.
Phenoxy LinkerThioether, Methyleneoxy, SulfonamideAlter bond angles, flexibility, and hydrogen bonding capacity.
Amide BondTrifluoroethylamine, 1,2,4-TriazoleIncrease metabolic stability against hydrolysis by proteases.

Exploration of Novel Therapeutic Applications

The structural components of this compound suggest a wide range of potential therapeutic applications that are yet to be fully explored for this specific molecule. Research into the broader class of 3-phenoxybenzoic acid derivatives has provided a fertile ground for hypothesizing the therapeutic potential of its N-phenylbenzamide counterpart.

One of the most promising areas of investigation is in the field of oncology. Recent studies have synthesized and evaluated a series of 3-phenoxybenzoic acid derivatives, including benzamides, as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Given that VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis, this compound and its future analogues could be developed as novel anti-cancer agents. High-throughput screening of a library of such compounds against a panel of cancer cell lines could identify initial hits for further optimization. nih.govchemdiv.com

Furthermore, derivatives of 3-phenoxybenzoic acid have been found to exhibit activity as peroxisome proliferator-activated receptor γ (PPARγ) agonists and as inhibitors of protein glycation. researchgate.net These findings suggest that this compound could be investigated for the treatment of metabolic disorders such as type 2 diabetes. The activation of PPARγ is a validated mechanism for improving insulin (B600854) sensitivity, while the inhibition of protein glycation could prevent the long-term complications associated with diabetes.

The N-phenylbenzamide scaffold itself is a well-established pharmacophore with a broad spectrum of biological activities, including antiviral, and antiparasitic properties. nih.govacs.org For example, a series of novel N-phenylbenzamide derivatives have been identified as potent inhibitors of Enterovirus 71. nih.gov This precedent suggests that this compound could serve as a starting point for the development of new antiviral agents.

The following table summarizes potential therapeutic targets for this compound based on research into related compounds:

Potential Therapeutic AreaInvestigated Biological Target(s)Rationale based on Related Compounds
OncologyVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Derivatives of 3-phenoxybenzoic acid have shown inhibitory activity against VEGFR-2. nih.gov
Metabolic DisordersPeroxisome Proliferator-Activated Receptor γ (PPARγ)Analogues of 3-phenoxybenzoic acid have demonstrated PPARγ agonist activity. researchgate.net
Antiviral TherapyViral Replication Enzymes/ProteinsThe N-phenylbenzamide core is present in known inhibitors of Enterovirus 71. nih.gov
Antiparasitic TherapyKinetoplast DNA (kDNA)N-phenylbenzamide derivatives have been studied as DNA minor groove binders in trypanosomatid parasites. acs.org

Advanced Methodological Development in Synthesis and Characterization

Future research into this compound and its analogues will also necessitate the development and application of advanced synthetic and characterization methods to facilitate rapid and efficient drug discovery.

The synthesis of the diaryl ether linkage in this compound is a key chemical transformation. While classical methods such as the Ullmann condensation are available, more modern and efficient catalytic systems are being continuously developed. Future synthetic efforts could focus on microwave-assisted, metal-free arylation of phenols with nitroarenes, which offers a more environmentally friendly approach. nih.gov The use of palladium or nickel catalysts with specifically designed diphosphine ligands for decarbonylative etherification of aromatic esters also presents a novel and efficient route to diaryl ethers. chempublishers.com

For the formation of the amide bond, the development of sustainable methods that move away from stoichiometric and poor atom-economy reagents is crucial. Microwave-assisted synthesis in the presence of ionic liquids has emerged as a powerful technique to shorten reaction times, improve yields, and reduce energy consumption in the formation of N-phenylbenzamides. ku.edu

In terms of characterization, as novel analogues are synthesized, a comprehensive suite of analytical techniques will be required to fully elucidate their structural and physicochemical properties. Beyond standard spectroscopic methods like NMR and mass spectrometry, advanced techniques such as X-ray crystallography will be invaluable for determining the three-dimensional structure of these molecules. This structural information is critical for understanding their interaction with biological targets and for guiding further structure-based drug design efforts. semanticscholar.org Furthermore, computational methods, including molecular dynamics simulations and density functional theory (DFT) calculations, can provide deeper insights into the electronic properties and conformational stability of the inhibitor-enzyme complexes, thereby aiding in the refinement of lead compounds. rsc.org

The following table highlights advanced methodologies applicable to the future study of this compound:

Research AreaAdvanced MethodologyPotential Advantages
Diaryl Ether SynthesisMicrowave-assisted metal-free arylationEco-friendly, catalyst- and ligand-free, easy to handle. nih.gov
Amide Bond FormationMicrowave-assisted synthesis in ionic liquidsShorter reaction times, improved yields, lower energy consumption. ku.edu
Structural ElucidationX-ray CrystallographyProvides precise 3D structural data for structure-based design. semanticscholar.org
In Silico AnalysisMolecular Dynamics Simulations, DFT CalculationsElucidates stability of ligand-target complexes and electronic properties. rsc.org

Q & A

Q. What are the standard synthetic routes for 3-phenoxy-N-phenylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-phenoxybenzoyl chloride with aniline in the presence of a base (e.g., triethylamine or sodium carbonate) to neutralize HCl byproducts. Reactions are conducted in dichloromethane or acetonitrile at 0–25°C, followed by stirring for 12–24 hours. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product . Optimization includes adjusting stoichiometry, temperature, and solvent polarity to maximize yield and minimize side products.

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution. Data collection uses diffractometers (e.g., Oxford Xcalibur), and structure refinement employs SHELX programs (e.g., SHELXL for refinement, SHELXS for solution). For visualization, ORTEP-3 with a GUI is recommended to analyze bond lengths, angles, and packing interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H/13C^{13}C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and purity.
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1240 cm⁻¹ (C-O-C stretch from phenoxy group).
  • MS : High-resolution ESI-MS or EI-MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Contradictions may arise from polymorphism or twinning. Validate using:

  • Multiple datasets : Collect data from different crystal batches.
  • Rigorous refinement : Apply twin-law corrections in SHELXL and cross-validate with Hirshfeld surface analysis.
  • Complementary methods : Pair SCXRD with powder XRD or DFT calculations to confirm bond geometry .

Q. What strategies mitigate mutagenicity risks during biological studies of this compound analogues?

Prior to bioassays, conduct Ames II testing (using TA98 and TA100 Salmonella strains) to assess mutagenic potential. If positive, modify the phenoxy or benzamide substituents to reduce electrophilic character. Implement strict safety protocols: use fume hoods, PPE, and waste containment .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring activate the amide toward nucleophilic substitution. Use Hammett plots to correlate substituent σ values with reaction rates. For Suzuki-Miyaura couplings, optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/water .

Q. What experimental controls are critical when evaluating the biological activity of this compound in cell-based assays?

  • Negative controls : Solvent-only (e.g., DMSO) and untreated cells.
  • Positive controls : Known inhibitors (e.g., staurosporine for kinase assays).
  • Dose-response curves : Test 5–8 concentrations in triplicate to calculate IC₅₀/EC₅₀.
  • Counter assays : Measure cytotoxicity (e.g., MTT assay) to distinguish specific activity from general toxicity .

Methodological Considerations

Q. How should researchers handle thermal instability during the synthesis of this compound derivatives?

  • Low-temperature reactions : Use ice baths for exothermic steps (e.g., acyl chloride formation).
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation.
  • DSC analysis : Pre-screen compounds for decomposition temperatures. Store products at –20°C in amber vials .

Q. What computational methods support the design of this compound-based inhibitors?

  • Molecular docking : Use AutoDock Vina with protein PDB files (e.g., kinases) to predict binding modes.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR models : Train on IC₅₀ data to identify critical substituent properties (e.g., logP, polar surface area) .

Data Interpretation and Reporting

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

Discrepancies often stem from solvent effects or conformational flexibility. Use:

  • DFT calculations : Gaussian or ORCA with implicit solvent models (e.g., PCM).
  • NOESY/ROESY : Identify dominant conformers in solution.
  • Referencing : Calibrate shifts using TMS or residual solvent peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.